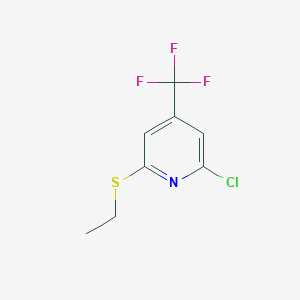

2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine

Description

2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine is a halogenated pyridine derivative featuring a trifluoromethyl group at the 4-position, an ethylsulfanyl (ethylthio) moiety at the 6-position, and a chlorine atom at the 2-position. The molecular formula is C₈H₇ClF₃NS, with a molecular weight of 261.66 g/mol. The trifluoromethyl group enhances electron-withdrawing properties, while the ethylsulfanyl substituent contributes moderate electron-donating effects, creating a unique electronic profile. This compound is of interest in agrochemical and pharmaceutical research, particularly as a precursor for herbicides or bioactive molecules due to its stability and reactivity in substitution reactions .

Properties

IUPAC Name |

2-chloro-6-ethylsulfanyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NS/c1-2-14-7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTZMNVPTUFPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-4-trifluoromethylpyridine Intermediate

A crucial intermediate for the target compound is 2-chloro-4-trifluoromethylpyridine, which can be synthesized through the following steps:

| Step | Reaction Description | Conditions | Yield |

|---|---|---|---|

| S1 | Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in presence of pyridine and acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one | -10°C to 25°C, 2 hours | 74.0% |

| S2 | Reaction of 4-butoxy-1,1,1-trifluoro-3-en-2-one with trimethylphosphonoacetate under inert atmosphere and base to form mixture of compounds | Protective atmosphere | Not specified |

| S3 | Reaction of mixture with ammonium acetate to form 2-hydroxy-4-trifluoromethylpyridine | Protective atmosphere | Not specified |

| S4 | Chlorination of 2-hydroxy-4-trifluoromethylpyridine with thionyl chloride in presence of DMF catalyst | 110°C reflux, 4 hours | Not specified |

This route provides a relatively mild condition and stable intermediates, facilitating scale-up production.

Introduction of Ethylsulfanyl Group at Position 6

The ethylsulfanyl group is introduced typically via nucleophilic substitution or by reaction with disulfides and halogenating agents. The process involves:

- Reacting a suitable pyridine precursor (e.g., 2,6-dichloro-4-trifluoromethylpyridine) with an ethyl disulfide or related sulfur source.

- Using a halogenating agent such as sulfuryl chloride to activate the disulfide.

- Conducting the reaction under inert atmosphere (e.g., nitrogen) to prevent oxidation.

- The reaction may be performed in situ by mixing the pyridine compound, disulfide, and halogenating agent or in a continuous manner where the disulfide is first reacted with the halogenating agent before addition to the pyridine compound.

This method allows selective substitution of the chlorine at position 6 with the ethylsulfanyl group.

Reaction Parameters and Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Atmosphere | Nitrogen or inert gas | To prevent oxidation |

| Temperature | Room temperature to 110°C | Chlorination step at reflux |

| Reaction Time | 2 to 24 hours | Dependent on step and scale |

| Catalysts | DMF for chlorination | Enhances reaction rate |

| Solvents | Dichloromethane, 1,2-dichloroethane | Used for chlorination and other steps |

- Use of sulfuryl chloride as a halogenating agent provides efficient chlorination and activation of disulfides for ethylsulfanyl substitution.

- Protective atmospheres and exclusion of oxygen improve yield and prevent side reactions.

- The stepwise approach via stable intermediates such as 2-hydroxy-4-trifluoromethylpyridine allows better control over substitution patterns.

- Reaction yields for key steps like formation of 4-butoxy-1,1,1-trifluoro-3-en-2-one reach up to 74%, indicating process efficiency.

- Catalysis by DMF in the chlorination step significantly improves the conversion to 2-chloro-4-trifluoromethylpyridine.

- Continuous reaction modes for ethylsulfanyl introduction can enhance scalability and reproducibility.

| Step No. | Target Compound | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | 4-butoxy-1,1,1-trifluoro-3-en-2-one | Vinyl n-butyl ether, trifluoroacetic anhydride, pyridine | -10°C to 25°C, 2 h | 74.0% |

| 2 | Mixture of phosphonoacetate derivatives | Trimethylphosphonoacetate, base | Protective atmosphere | Not specified |

| 3 | 2-hydroxy-4-trifluoromethylpyridine | Ammonium acetate | Protective atmosphere | Not specified |

| 4 | 2-chloro-4-trifluoromethylpyridine | Thionyl chloride, DMF catalyst | 110°C reflux, 4 h | Not specified |

| 5 | 2-chloro-6-ethylsulfanyl-4-trifluoromethylpyridine | Ethyl disulfide, sulfuryl chloride | Inert atmosphere, room temp to reflux | Not specified |

The preparation of 2-chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine involves a multi-step synthetic process starting from vinyl ethers and trifluoroacetic anhydride to build the trifluoromethylated pyridine core, followed by chlorination and selective ethylsulfanyl substitution. The methods emphasize mild reaction conditions, inert atmospheres, and the use of halogenating agents like sulfuryl chloride to achieve high yields and purity. Continuous and in situ reaction techniques further enhance scalability and industrial applicability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyridine ring or the substituents.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine serves as a building block for creating more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions, leading to diverse derivatives with potential applications in pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits biological activities that may include antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets such as enzymes and receptors .

Medicine

Ongoing studies are exploring its potential as a pharmaceutical intermediate , particularly in the development of new drugs targeting various diseases. The compound's unique properties may contribute to the efficacy of therapeutic agents .

Industry

In the agrochemical sector, derivatives of trifluoromethylpyridine are widely used in crop protection products. For instance, compounds similar to this compound have been integral in developing herbicides and fungicides due to their effectiveness against pests while minimizing environmental impact .

Case Studies

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of pyridine derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. -

Agrochemical Development:

The compound has been utilized in synthesizing agrochemicals that protect crops from pests. Notably, its derivatives have shown enhanced efficacy compared to traditional compounds, leading to increased interest in their commercial applications . -

Pharmaceutical Research:

Clinical trials are underway for several drugs incorporating trifluoromethylpyridine structures. These trials aim to evaluate their effectiveness in treating conditions such as cancer and infections, highlighting the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine

- Molecular Formula : C₈H₆Cl₂F₃NS

- Key Differences :

- The ethylsulfanyl group is substituted with a 2-chloroethylsulfanyl moiety, introducing an additional chlorine atom.

- Impact :

- Increased molecular weight (278.11 g/mol) and lipophilicity due to the chloroethyl chain.

- Reduced thermal stability compared to the non-chlorinated ethylsulfanyl analog .

2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine

- Molecular Formula : C₂₀H₁₃ClF₃NS

- Key Differences :

- Aromatic substituents : 3-chlorophenyl at position 2 and 3-(trifluoromethyl)phenyl at position 5.

- Sulfur substituent : Smaller methylsulfanyl group at position 4.

- Impact :

- The methylsulfanyl group offers weaker electron donation than ethylsulfanyl, altering the pyridine ring’s electronic density.

- Likely applications in materials science or as a ligand in catalysis due to extended π-conjugation .

2-(2-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine

- Molecular Formula: C₂₀H₁₅ClF₃NO

- Key Differences :

- Oxygen-based substituent : Ethoxy group at position 4 instead of ethylsulfanyl.

- Aromatic substituents : 2-chlorophenyl at position 2 and 3-(trifluoromethyl)phenyl at position 6.

- Impact :

- The ethoxy group is a stronger electron donor than ethylsulfanyl, increasing the pyridine ring’s basicity.

- Improved solubility in polar solvents compared to sulfur-containing analogs.

- Potential use in optoelectronic materials or as a building block for liquid crystals .

Structural and Electronic Comparison Table

| Compound Name | Molecular Formula | Substituents (Positions 2, 4, 6) | Key Properties |

|---|---|---|---|

| 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine | C₈H₇ClF₃NS | Cl, CF₃, SCH₂CH₃ | Moderate lipophilicity, balanced electronics |

| 2-Chloro-6-(2'-chloroethylsulfanyl)-4-CF₃-pyridine | C₈H₆Cl₂F₃NS | Cl, CF₃, SCH₂CH₂Cl | High reactivity at chloroethyl site |

| 2-(3-Cl-Ph)-4-MeS-6-[3-CF₃-Ph]pyridine | C₂₀H₁₃ClF₃NS | 3-Cl-Ph, MeS, 3-CF₃-Ph | High steric bulk, extended conjugation |

| 2-(2-Cl-Ph)-4-OEt-6-[3-CF₃-Ph]pyridine | C₂₀H₁₅ClF₃NO | 2-Cl-Ph, OEt, 3-CF₃-Ph | Polar solubility, strong electron donation |

Research Implications

- Reactivity : Ethylsulfanyl and chloroethylsulfanyl groups enable diverse substitution pathways, favoring agrochemical applications (e.g., herbicide intermediates) .

- Electronic Tuning : Methylsulfanyl and ethoxy substituents modulate electron density for tailored applications in catalysis or materials .

- Steric Effects : Aromatic substituents in analogs from and may limit bioavailability but enhance thermal stability in polymers .

Biological Activity

2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine is a pyridine derivative that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its significance.

Molecular Formula: C8H7ClF3NS

Molecular Weight: 241.66 g/mol

CAS Number: 1160995-02-7

The compound features a unique structure with a trifluoromethyl group that enhances its lipophilicity, facilitating better membrane penetration and potentially increasing its biological efficacy.

Synthesis

The synthesis of this compound involves several key steps:

- Chlorination of Pyridine: Introduction of the chloro group at the 2-position.

- Ethylsulfanyl Substitution: Addition of an ethylsulfanyl group at the 6-position.

- Trifluoromethylation: Incorporation of a trifluoromethyl group at the 4-position using appropriate reagents.

These steps are crucial for obtaining high yields and purity in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and fungi, showing promising Minimum Inhibitory Concentrations (MICs) that suggest its potential as an antimicrobial agent .

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound, particularly in inhibiting tumor growth in various cancer cell lines. For instance, it has shown effectiveness against MCF-7 breast cancer cells, with flow cytometry analyses indicating that it can accelerate apoptosis in a dose-dependent manner. In vivo studies also suggest a reduction in tumor growth in mice treated with this compound .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, allowing it to modulate enzyme activity and influence metabolic pathways. This interaction is crucial for its antimicrobial and anticancer activities.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylsulfanyl-4-trifluoromethyl-pyridine | Similar structure with methyl substitution | Moderate antibacterial activity |

| 2-Chloro-6-ethylsulfanyl-3-trifluoromethyl-pyridine | Different substitution pattern | Limited data available |

| 2-Chloro-5-ethylsulfanyl-4-trifluoromethyl-pyridine | Different substitution pattern | Limited data available |

This table illustrates how variations in substitution can impact biological activity, emphasizing the distinctiveness of the studied compound.

Case Studies

- Antimicrobial Efficacy Study:

-

Anticancer Research:

- In another study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations led to a significant decrease in cell viability, with IC50 values around 25 μM, showcasing its potential as an anticancer therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, the ethylsulfanyl group can be introduced via thiol substitution at the 6-position of a chloropyridine precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Regioselectivity challenges may arise due to steric hindrance from the trifluoromethyl group; optimizing reaction temperature (60–80°C) and solvent polarity improves yield. Characterization via <sup>19</sup>F NMR and LC-MS is critical to confirm purity and substitution patterns .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons and carbons, with the trifluoromethyl group causing significant deshielding (δ ~120–125 ppm in <sup>19</sup>F NMR) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., substituent orientation) using SHELX software for refinement .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 256.03) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Use PPE (N95 masks, nitrile gloves) to avoid inhalation/contact, as halogenated pyridines may exhibit acute toxicity .

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ethylsulfanyl group .

- Dispose of waste via licensed hazardous chemical handlers to mitigate environmental release of trifluoromethyl derivatives .

Advanced Research Questions

Q. How can contradictions in regioselectivity during functionalization be resolved?

- Methodological Answer : Conflicting regioselectivity in reactions (e.g., electrophilic substitution) may arise from competing electronic (CF₃ as electron-withdrawing) and steric effects. Computational modeling (DFT via Gaussian) predicts reactive sites by analyzing Fukui indices and electrostatic potential maps . Experimental validation via competitive reactions with deuterated analogs or kinetic isotope effects can clarify dominant mechanisms .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for cross-coupling reactions. For example, evaluate Pd-catalyzed Suzuki-Miyaura coupling by calculating activation energies for different aryl boronic acids . Solvent effects (PCM model) and dispersion corrections (D3-BJ) improve accuracy of reaction feasibility predictions .

Q. How do structural modifications at the 2-chloro position affect bioactivity?

- Methodological Answer : Replace the chloro group with amino or alkoxy moieties to study SAR (Structure-Activity Relationships). For agrochemical applications, test herbicidal activity in Arabidopsis models via root elongation assays. Compare logP (HPLC) and metabolic stability (microsomal incubation) to optimize lipophilicity and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.